2-Amino-3,5-dibromopyridine

Catalog No.
S663231
CAS No.
35486-42-1
M.F
C5H4Br2N2
M. Wt
251.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-dibromopyridine

CAS Number

35486-42-1

Product Name

2-Amino-3,5-dibromopyridine

IUPAC Name

3,5-dibromopyridin-2-amine

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

InChI

InChI=1S/C5H4Br2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)

InChI Key

WJMJWMSWJSACSN-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)N)Br

Synonyms

TIMTEC-BB SBB000910;SALOR-INT L495980-1EA;ASISCHEM X26831;AURORA KA-520;LABOTEST-BB LT00000217;3,5-DIBROMOPYRIDIN-2-AMINE;AKOS BBS-00001351;AKOS BB-8249

Canonical SMILES

C1=C(C=NC(=C1Br)N)Br

Synthesis and Characterization:

2-Amino-3,5-dibromopyridine is an organic compound with the molecular formula C5H4Br2N2. It can be synthesized through various methods, including the bromination of 2-aminopyridine followed by separation and purification techniques []. The characterization of the synthesized compound typically involves various analytical techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 2-amino-3,5-dibromopyridine may hold potential in various scientific research fields, including:

  • Medicinal Chemistry: Studies have explored the potential use of 2-amino-3,5-dibromopyridine as a building block for the synthesis of novel drug candidates with various biological activities. For instance, research has investigated its potential in developing anticonvulsant and anti-inflammatory agents [, ].
  • Material Science: The unique properties of 2-amino-3,5-dibromopyridine, such as its ability to form hydrogen bonds and its aromatic character, make it a potential candidate for the development of new materials with specific functionalities. Studies have explored its application in the synthesis of polymers and coordination complexes [, ].
  • Organic Synthesis: As a versatile intermediate, 2-amino-3,5-dibromopyridine can be utilized in various organic reactions for the synthesis of more complex molecules. Its reactive bromine atoms can participate in various substitution and coupling reactions, allowing for the construction of diverse chemical structures [].

Current Research and Future Directions:

  • Exploring the biological activity of 2-amino-3,5-dibromopyridine derivatives and their potential for therapeutic applications.
  • Developing new materials with desired properties using 2-amino-3,5-dibromopyridine as a building block.
  • Investigating its reactivity in various organic transformations to expand its synthetic utility.

2-Amino-3,5-dibromopyridine is a pyridine derivative with the molecular formula C5H4Br2N2 . It appears as a white to yellow or cream-colored crystalline powder . The compound has a molecular weight of 251.91 g/mol and melts between 100-106°C . Its structure consists of a pyridine ring with an amino group at the 2-position and bromine atoms at the 3- and 5-positions .

Due to its reactive functional groups:

  • Nucleophilic aromatic substitution: The bromine atoms can be replaced by other nucleophiles.
  • Amino group reactions: The primary amine can undergo typical reactions such as acylation or alkylation.
  • Cross-coupling reactions: The bromine atoms make it suitable for palladium-catalyzed coupling reactions like Suzuki or Sonogashira couplings.

While specific biological activities of 2-amino-3,5-dibromopyridine are not directly mentioned in the provided sources, pyridine derivatives often exhibit various biological effects. The compound's structural features suggest potential for:

  • Enzyme inhibition
  • Receptor binding
  • Antimicrobial activity

Further research is needed to elucidate its precise biological roles.

Several methods exist for synthesizing 2-amino-3,5-dibromopyridine:

  • Direct bromination: 2-Aminopyridine can be brominated in the gas phase at 500°C, yielding a mixture of brominated products including 2-amino-3,5-dibromopyridine .
  • Ammonia reaction: 3,5-Dibromopyridine can be reacted with ammonia under basic conditions to introduce the amino group at the 2-position .
  • Selective bromination: Starting from 2-aminopyridine, controlled bromination can be performed to achieve the desired substitution pattern.

2-Amino-3,5-dibromopyridine finds applications in various fields:

  • Pharmaceutical intermediates: It serves as a precursor in the synthesis of more complex drug molecules, such as alfuzosin .
  • Organic synthesis: The compound is valuable in creating diverse pyridine-based structures.
  • Research chemicals: It is used in academic and industrial research settings for studying pyridine chemistry and developing new materials.

While specific interaction studies are not detailed in the provided sources, 2-amino-3,5-dibromopyridine likely interacts with various biological targets due to its structure:

  • Hydrogen bonding: The amino group can participate in hydrogen bonding with proteins or other molecules.
  • π-π interactions: The pyridine ring may engage in stacking interactions with aromatic systems.
  • Halogen bonding: The bromine atoms can form halogen bonds with suitable acceptors.

Similar Compounds: Comparison and List

2-Amino-3,5-dibromopyridine shares similarities with other substituted pyridines but has unique features:

  • 2-Aminopyridine: The parent compound, lacking bromine substituents.
  • 3,5-Dibromopyridine: Similar structure but without the amino group .
  • 2-Amino-5-bromopyridine: Contains only one bromine atom.
  • 2-Amino-3-bromopyridine: Another monobrominated variant.
  • 2-Amino-3,5,6-tribromopyridine: A more heavily brominated analog .

The presence of two bromine atoms and an amino group in 2-amino-3,5-dibromopyridine provides a balance of reactivity and synthetic versatility that distinguishes it from these related compounds. Its unique substitution pattern allows for selective functionalization and makes it valuable in various synthetic applications.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35486-42-1

Wikipedia

2-Amino-3,5-dibromopyridine

Dates

Modify: 2023-08-15

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